BenchChemオンラインストアへようこそ!

2,6-Dichloroquinazolin-4(3H)-one

Kinase inhibition CDK inhibitors Quinazolinone SAR

2,6-Dichloroquinazolin-4(3H)-one is differentiated by its orthogonal 2,6-dichloro substitution, enabling selective sequential functionalization—C2 substitution followed by independent C6 modification—a synthetic versatility inaccessible with mono-chloro quinazolinones. This dual‑Cl pattern directly engages kinase hinge regions for CDK2/4/6/9 inhibitor development and delivers DHFR IC₅₀ values of 0.4–1.0 μM with antimicrobial activity comparable to gentamicin. Its unique glucokinase inhibitory activity further provides an entry point for antihyperglycemic agent discovery. When synthetic fidelity and biological reproducibility are non‑negotiable, this scaffold is the definitive choice for building diverse 2,6‑disubstituted SAR libraries.

Molecular Formula C8H4Cl2N2O
Molecular Weight 215.03 g/mol
CAS No. 20197-87-9
Cat. No. B1417689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloroquinazolin-4(3H)-one
CAS20197-87-9
Molecular FormulaC8H4Cl2N2O
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)NC(=N2)Cl
InChIInChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H,11,12,13)
InChIKeySHJZIBHISYWVLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloroquinazolin-4(3H)-one (CAS 20197-87-9): Structural and Procurement Baseline for Quinazolinone Intermediates


2,6-Dichloroquinazolin-4(3H)-one (CAS 20197-87-9) is a heterocyclic compound belonging to the quinazolinone family, characterized by chlorine substitution at both the 2- and 6-positions of the quinazolin-4(3H)-one scaffold [1]. With a molecular weight of 215.03 g/mol, an XLogP3-AA value of 2.4, one hydrogen bond donor, and two hydrogen bond acceptors, the compound exhibits physicochemical properties that position it as a versatile building block in medicinal chemistry and organic synthesis [1]. The dual chlorine substitution pattern distinguishes this scaffold from mono‑substituted quinazolinones and enables selective sequential derivatization strategies.

Why 2,6-Dichloroquinazolin-4(3H)-one Cannot Be Substituted by Mono‑Chloro or 2,6‑Dibromo Analogs Without Loss of Performance


The substitution of 2,6-Dichloroquinazolin-4(3H)-one with structurally similar analogs introduces quantifiable liabilities in synthetic utility and biological target engagement. 6‑Chloroquinazolin‑4(3H)-one (CAS 16064-10-1) lacks the reactive C2 chlorine, eliminating the capacity for sequential orthogonal functionalization at the C2 position [1]. Conversely, the 2,6‑dibromo analog introduces a substantially higher molecular weight and altered steric profile, which can negatively impact target binding affinity in kinase and DHFR inhibition contexts [2]. Furthermore, SAR studies within the quinazolin‑4‑one class demonstrate that even minor halogen substitution changes at the 2‑position modulate DHFR inhibitory potency and antimicrobial spectrum, underscoring that the precise 2,6‑dichloro substitution pattern is not interchangeable with alternative halogen or regioisomeric arrangements [2]. These differentiation factors translate directly to procurement decisions where synthetic route fidelity and biological reproducibility are non‑negotiable.

2,6-Dichloroquinazolin-4(3H)-one (CAS 20197-87-9): Product‑Specific Quantitative Evidence for Scientific Procurement Decisions


Kinase‑Targeted Selectivity: 2,6‑Dichloroquinazolin-4(3H)-one as a Privileged Scaffold for CDK Family Inhibition vs. Mono‑Chloro Quinazolinones

In the design of cyclin‑dependent kinase (CDK) inhibitors, the 2,6‑dichloroquinazolin‑4(3H)-one scaffold provides dual halogen substitution that enhances binding interactions with the CDK ATP‑binding pocket compared to mono‑chloro quinazolinones. Heteroaryl‑fused quinazoline derivatives incorporating this scaffold have demonstrated broad‑spectrum inhibitory activity against CDK2, CDK4, CDK6, and CDK9 [1]. The presence of chlorine at both C2 and C6 positions contributes to optimized hydrophobic contacts and selectivity profiles that cannot be achieved with 6‑chloroquinazolin‑4(3H)-one alone, which lacks the C2 halogen required for full engagement with the kinase hinge region.

Kinase inhibition CDK inhibitors Quinazolinone SAR

Ion Channel Modulation: KCNQ1/MINK Antagonist Activity (IC50 = 1.9 μM) vs. Class‑Level Quinazolinone Background

2,6‑Dichloroquinazolin‑4(3H)-one exhibits measurable antagonist activity at the KCNQ1/MINK potassium channel complex, with an IC50 of 1,900 nM (1.9 μM) assessed via inhibition of KCl‑induced 86Rb+ efflux in CHO cells following 10‑minute incubation [1]. While this potency is in the low micromolar range, it provides a quantitative baseline for structure‑activity relationship (SAR) exploration of quinazolinone‑derived KCNQ1 modulators. The broader quinazolinone class is not generally associated with KCNQ1 modulation, suggesting this activity profile is contingent on the specific 2,6‑dichloro substitution pattern.

Ion channel pharmacology KCNQ1 Cardiac electrophysiology

Synthetic Versatility: Sequential C2/C6 Orthogonal Functionalization vs. 6‑Chloroquinazolin‑4(3H)-one Single‑Site Limitation

2,6‑Dichloroquinazolin‑4(3H)-one contains two distinct chlorine atoms with differential reactivity profiles—the C2 chlorine is generally more susceptible to nucleophilic aromatic substitution than the C6 chlorine, enabling sequential orthogonal functionalization strategies. This dual‑handle architecture permits first‑step C2 derivatization followed by independent C6 modification, a synthetic versatility not available with 6‑chloroquinazolin‑4(3H)-one, which offers only a single reactive site at C6 [1]. This property is particularly valuable for constructing 2,6‑disubstituted quinazolin‑4‑one libraries for SAR exploration in drug discovery programs [2].

Organic synthesis Heterocyclic chemistry Pharmaceutical intermediates

DHFR Inhibitor Scaffold Performance: 2,6‑Disubstituted Quinazolin‑4‑ones vs. Alternative Heterocyclic Cores

A systematic SAR study of 2,6‑substituted‑quinazolin‑4‑ones identified several derivatives with potent dihydrofolate reductase (DHFR) inhibitory activity, with IC50 values ranging from 0.4 to 1.0 μM [1]. Notably, compound 18 from this series exhibited broad‑spectrum antimicrobial activity comparable to gentamicin, while compounds 34 and 36 demonstrated antitumor activity with GI50 (MG‑MID) concentrations of 11.2 μM and 24.2 μM, respectively [1]. These data establish the 2,6‑dichloroquinazolin‑4(3H)-one scaffold as a validated entry point for developing DHFR‑targeted agents, a therapeutic strategy with established clinical precedent distinct from kinase‑focused quinazoline drug discovery.

DHFR inhibition Antifolate therapeutics Antimicrobial agents

Antihyperglycemic Target Engagement: Glucokinase Inhibition Profile vs. Broader Quinazolinone Class

2,6‑Dichloroquinazolin‑4(3H)-one has been reported to inhibit glucokinase, an enzyme central to glucose‑stimulated insulin secretion and hepatic glucose metabolism . Glucokinase inhibition leads to reduced cellular glucose uptake and decreased blood glucose levels, positioning this scaffold as a potential starting point for antihyperglycemic drug discovery. The glucokinase inhibitory activity is not a universal property of quinazolinones—it appears contingent on the specific substitution pattern present in this compound.

Metabolic disease Glucokinase inhibition Antihyperglycemic agents

Physicochemical Differentiation: XLogP3‑AA = 2.4 and H‑Bond Profile vs. 6‑Chloroquinazolin‑4(3H)-one

2,6‑Dichloroquinazolin‑4(3H)-one exhibits an XLogP3‑AA value of 2.4, reflecting its moderate lipophilicity suitable for membrane permeability in medicinal chemistry applications [1]. The compound contains one hydrogen bond donor and two hydrogen bond acceptors, a profile that balances solubility with target binding capacity. In contrast, 6‑chloroquinazolin‑4(3H)-one (CAS 16064-10-1) has a lower molecular weight (180.59 g/mol) and reduced XLogP due to the absence of the C2 chlorine, altering both its lipophilicity and hydrogen‑bonding profile [2]. These physicochemical differences impact solubility, formulation behavior, and passive membrane permeability in cellular assays.

Physicochemical properties Lipophilicity Drug‑likeness

Optimal Procurement Scenarios for 2,6-Dichloroquinazolin-4(3H)-one (CAS 20197-87-9) in Research and Industrial Settings


Kinase Inhibitor Drug Discovery: CDK‑Family Lead Generation

Procure 2,6‑Dichloroquinazolin‑4(3H)-one as the core scaffold for synthesizing heteroaryl‑fused quinazoline derivatives targeting cyclin‑dependent kinases (CDK2, CDK4, CDK6, CDK9). The dual 2,6‑dichloro substitution enables engagement with the kinase hinge region that cannot be replicated with mono‑chloro quinazolinone analogs [1]. This scaffold supports broad‑spectrum CDK inhibitor development programs in oncology research.

DHFR Inhibitor Development: Antimicrobial and Anticancer Antifolate Programs

Use 2,6‑Dichloroquinazolin‑4(3H)-one as the starting material for synthesizing 2,6‑disubstituted quinazolin‑4‑one derivatives with DHFR inhibitory activity. Literature precedence demonstrates that derivatives from this scaffold achieve DHFR IC50 values in the 0.4–1.0 μM range and exhibit antimicrobial activity comparable to gentamicin [2]. Compounds 34 and 36 derived from this scaffold show antitumor GI50 values of 11.2 μM and 24.2 μM, respectively [2].

Synthetic Methodology Development: Sequential Orthogonal Derivatization

Procure 2,6‑Dichloroquinazolin‑4(3H)-one for synthetic chemistry research requiring orthogonal sequential functionalization strategies. The differential reactivity of the C2 and C6 chlorine atoms enables first‑step C2 substitution followed by independent C6 modification, providing access to 2,6‑disubstituted quinazolin‑4‑one libraries that are inaccessible from mono‑chloro analogs [3][4]. This property is particularly valuable for building diverse SAR libraries in medicinal chemistry campaigns.

Metabolic Disease Research: Glucokinase‑Targeted Probe Development

Select 2,6‑Dichloroquinazolin‑4(3H)-one as a starting point for developing chemical probes targeting glucokinase, an enzyme regulating glucose‑stimulated insulin secretion . The compound's glucokinase inhibitory activity differentiates it from the broader quinazolinone class, offering a unique entry point for antihyperglycemic agent discovery and metabolic disease mechanism studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.